N-(2-Chlorophenyl)cinnamamide

Catalog No.
S777145
CAS No.
73108-79-9
M.F
C15H12ClNO
M. Wt
257.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Chlorophenyl)cinnamamide

CAS Number

73108-79-9

Product Name

N-(2-Chlorophenyl)cinnamamide

IUPAC Name

(E)-N-(2-chlorophenyl)-3-phenylprop-2-enamide

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

InChI

InChI=1S/C15H12ClNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+

InChI Key

FKLXMLNUDVRAJG-ZHACJKMWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Cl

Synthesis and Availability:

Potential Biological Activities:

Research suggests that N-(2-Chlorophenyl)cinnamamide may possess various potential biological activities, though most studies are preliminary and require further investigation. Here are some specific areas of exploration:

  • Hepatoprotective effects: Studies indicate that N-(2-Chlorophenyl)cinnamamide might protect liver cells (hepatocytes) from oxidative stress. This effect is believed to be mediated by the activation of a cellular pathway known as the Nrf2/ARE pathway, which helps regulate the expression of antioxidant enzymes [].

Limitations and Future Directions:

Despite the potential shown in preliminary studies, the research on N-(2-Chlorophenyl)cinnamamide is limited. Further investigations are necessary to:

  • Validate the observed biological activities: More comprehensive studies, including in vivo experiments, are needed to confirm the potential benefits of N-(2-Chlorophenyl)cinnamamide observed in initial studies.
  • Explore the mechanisms of action: A deeper understanding of how N-(2-Chlorophenyl)cinnamamide exerts its potential effects is crucial for further development and optimization.
  • Evaluate safety and toxicity: Thorough assessments are required to determine the safety profile of N-(2-Chlorophenyl)cinnamamide before any potential clinical applications can be considered.

N-(2-Chlorophenyl)cinnamamide is an organic compound characterized by the presence of a cinnamamide structure, which consists of a cinnamic acid derivative linked to an amine. The specific substitution of a chlorine atom at the para position of the phenyl ring contributes to its unique chemical properties. This compound is part of a broader class of cinnamamide derivatives, known for their diverse biological activities and applications in medicinal chemistry.

The mechanism of action of N-(2-Chlorophenyl)cinnamamide remains unknown due to limited research on the compound. However, the presence of the cinnamoyl group suggests potential areas for investigation. Cinnamamide derivatives have been explored for various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties []. Further research is needed to elucidate the specific mechanism of action of N-(2-Chlorophenyl)cinnamamide, if any.

, including:

  • Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.
  • Decarboxylation: Under photochemical conditions, aromatic nitro compounds can facilitate decarboxylation reactions involving this compound, yielding products like 2-chloroaniline.
  • Electrophilic Substitution: The electron-withdrawing chlorine group can enhance the electrophilicity of the aromatic ring, making it susceptible to further substitution reactions.

Research indicates that N-(2-Chlorophenyl)cinnamamide exhibits significant biological activities:

  • Antioxidant Activity: It has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 pathway, which plays a crucial role in cellular defense against oxidative stress .
  • Antimicrobial and Anticancer Properties: Studies have demonstrated its potential as an antimicrobial agent and its efficacy in inhibiting cancer cell proliferation .

The synthesis of N-(2-Chlorophenyl)cinnamamide typically involves several steps:

  • Formation of Cinnamic Acid Derivative: Starting from appropriate aromatic compounds, a cinnamic acid derivative is synthesized.
  • Amidation Reaction: The cinnamic acid derivative is reacted with an amine (in this case, 2-chloroaniline) to form the desired amide.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

N-(2-Chlorophenyl)cinnamamide finds applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it is studied for potential therapeutic applications in treating oxidative stress-related diseases and cancers.
  • Chemical Research: It serves as a precursor or intermediate in synthesizing other complex organic molecules.

Interaction studies focusing on N-(2-Chlorophenyl)cinnamamide have revealed:

  • Its ability to interact with various biological targets, including enzymes involved in oxidative stress pathways.
  • Potential off-target effects at high concentrations due to its electrophilic nature, which can lead to unintended interactions with proteins .

Several compounds share structural similarities with N-(2-Chlorophenyl)cinnamamide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-(Phenyl)cinnamamideBasic structure similar but lacks chlorine substitutionBroader application range without specific toxicity
N-(4-Chlorophenyl)cinnamamideChlorine substitution at a different positionDifferent biological activity profile
N-(3-Nitrophenyl)cinnamamideNitro group instead of chlorineEnhanced reactivity towards certain biological targets
N-(2-Hydroxyphenyl)cinnamamideHydroxyl group substitutionIncreased solubility and altered biological activity

N-(2-Chlorophenyl)cinnamamide stands out due to its specific chlorine substitution, which influences both its reactivity and biological activity profile compared to other similar compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

257.0607417 g/mol

Monoisotopic Mass

257.0607417 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-08-15

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